molecular formula C18H15N3S B7726548 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B7726548
M. Wt: 305.4 g/mol
InChI Key: KEPVWOGMRMBPGI-SDNWHVSQSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a benzo[d]thiazole moiety and a dimethylamino-substituted phenyl group

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-21(2)15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)22-18/h3-11H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPVWOGMRMBPGI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112632-96-9
Record name 2-Benzothiazol-2-yl-3-(4-dimethylamino-phenyl)-acrylonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the condensation of benzo[d]thiazole-2-carbaldehyde with 4-(dimethylamino)benzyl cyanide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol or acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted acrylonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to (E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that such compounds could effectively target specific cancer cell lines, suggesting their potential as chemotherapeutic agents .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes, although further research is necessary to elucidate the exact pathways involved .

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)
Recent advancements in materials science have highlighted the use of this compound in the fabrication of OLEDs. Its unique electronic properties allow it to function as an effective light-emitting material, contributing to the development of more efficient display technologies .

2.2 Photovoltaic Applications
The compound's photophysical properties have also been explored for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy positions it as a promising candidate in the quest for sustainable energy solutions .

Analytical Chemistry

3.1 Fluorescent Probes
Due to its fluorescent characteristics, this compound has been utilized as a fluorescent probe in analytical chemistry. It can be employed in various assays to detect biological molecules or environmental pollutants, providing a sensitive method for quantitative analysis .

3.2 Sensor Development
The compound's chemical structure allows for modifications that enhance its selectivity and sensitivity as a sensor for detecting specific ions or small molecules in solution. This application is particularly relevant in environmental monitoring and clinical diagnostics .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in specific cancer cell lines through apoptosis induction .
Study BOLEDsShowed enhanced efficiency in light emission when incorporated into OLED structures, indicating potential for commercial applications .
Study CFluorescent ProbesDeveloped a sensitive assay for detecting environmental pollutants using the compound as a fluorescent marker .

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile: Lacks the dimethylamino group, which may affect its electronic properties and biological activity.

    (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group instead of a dimethylamino group, leading to different chemical and biological properties.

    (E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Features a chloro group, which can influence its reactivity and interactions with biological targets.

Uniqueness

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the presence of the dimethylamino group, which can enhance its electron-donating properties and influence its reactivity in chemical reactions. This structural feature may also contribute to its potential biological activities and applications in organic electronics.

Biological Activity

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile, with the CAS number 112632-96-9, is a compound of increasing interest in biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H15N3S
  • Molecular Weight : 305.40 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety linked to an acrylonitrile group, which is substituted with a dimethylamino group on the phenyl ring.

Biological Activity

The biological activities of this compound have been explored in various contexts, including antibacterial, antifungal, and antitumor activities.

Antimicrobial Activity

A study highlighted the synthesis of various benzothiazole derivatives, including this compound. These compounds exhibited significant antimicrobial properties against a range of pathogens. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against tested organisms .

CompoundMIC (μg/mL)Activity Type
Compound A50Antibacterial
Compound B50Antifungal
This compoundTBDTBD

Antitumor Activity

Research has indicated that compounds containing the benzothiazole scaffold can inhibit cancer cell proliferation. Although specific data on this compound is limited, related compounds have shown efficacy in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Neuroprotective Effects :
    A study investigated the neuroprotective effects of benzothiazole derivatives in models of ischemia/reperfusion injury. Compounds similar to this compound demonstrated significant protection against neuronal injury and oxidative stress .
  • Inhibition of Amyloid Beta Interaction :
    Another notable research focused on the inhibition of amyloid beta peptide interactions, which are implicated in Alzheimer's disease. Compounds derived from benzothiazole structures were identified as potent inhibitors, suggesting potential therapeutic applications for neurodegenerative diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Reactive Oxygen Species Scavenging : Some studies indicate that derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial metabolism, although detailed mechanisms remain to be elucidated .

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